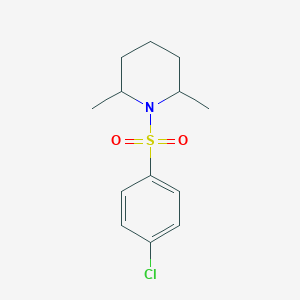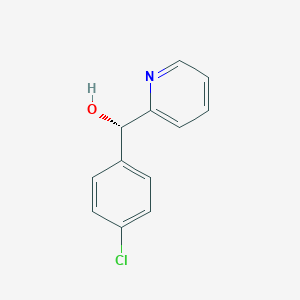
(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol
Descripción general
Descripción
“(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol” is a chemical compound that contains a pyridin-2-yl group and a 4-chlorophenyl group attached to a methanol molecule . It is a chiral compound due to the presence of the stereogenic carbon in the methanol part .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the asymmetric reduction of phenyl (pyridin-2-yl)methanone with Leuconostoc pseudomesenteroides N13 biocatalyst . The reaction conditions were optimized to achieve 99% conversion and 98.4% enantiomeric excess .Molecular Structure Analysis
The molecular structure of “(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol” can be inferred from its name. It contains a pyridin-2-yl group, a 4-chlorophenyl group, and a methanol group. The “S” denotes the stereochemistry at the chiral center in the methanol part .Aplicaciones Científicas De Investigación
Application in Pharmacology
- Field : Pharmacology
- Summary of Application : (Pyridin-2-yl)methanol derivatives have been synthesized and studied for their potential as selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists . TRPV3 is a member of the TRPV subfamily of transient receptor potential cation channels and has been implicated in various physiological and pathological processes, including pain and skin diseases .
- Methods of Application : The research involved the synthesis of various (Pyridin-2-yl)methanol derivatives and testing their activity against TRPV3 using electrophysiology methods .
- Results : The study identified several compounds with promising activity against TRPV3 .
Application in Anti-Fibrosis Research
- Field : Medicinal Chemistry
- Summary of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) for their anti-fibrotic activities .
- Methods of Application : The study involved the synthesis of various 2-(pyridin-2-yl) pyrimidine derivatives and testing their anti-fibrotic activities using Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Application in Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists
- Field : Pharmacology
- Summary of Application : (Pyridin-2-yl)methanol derivatives have been synthesized and studied for their potential as selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists . TRPV3 is a member of the TRPV subfamily of transient receptor potential cation channels and has been implicated in various physiological and pathological processes, including pain and skin diseases .
- Methods of Application : The research involved the synthesis of various (Pyridin-2-yl)methanol derivatives and testing their activity against TRPV3 using electrophysiology methods .
- Results : The study identified several compounds with promising activity against TRPV3 .
Application in Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists
- Field : Pharmacology
- Summary of Application : (Pyridin-2-yl)methanol derivatives have been synthesized and studied for their potential as selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists . TRPV3 is a member of the TRPV subfamily of transient receptor potential cation channels and has been implicated in various physiological and pathological processes, including pain and skin diseases .
- Methods of Application : The research involved the synthesis of various (Pyridin-2-yl)methanol derivatives and testing their activity against TRPV3 using electrophysiology methods .
- Results : The study identified several compounds with promising activity against TRPV3 .
Propiedades
IUPAC Name |
(S)-(4-chlorophenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUPOFQRQNJDNS-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H](C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452173 | |
| Record name | (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol | |
CAS RN |
176022-47-2 | |
| Record name | (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)


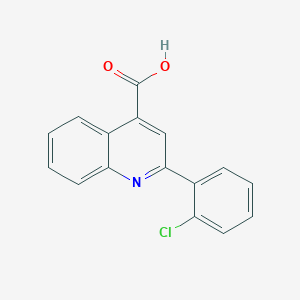
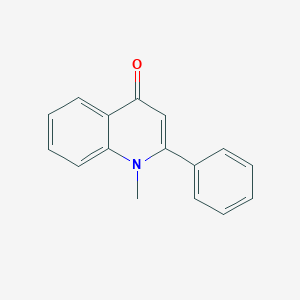
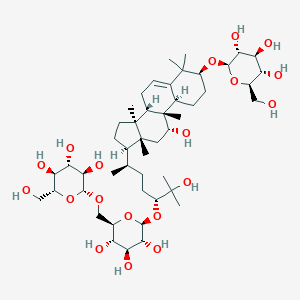
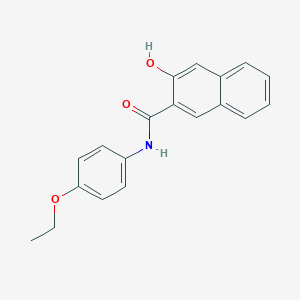
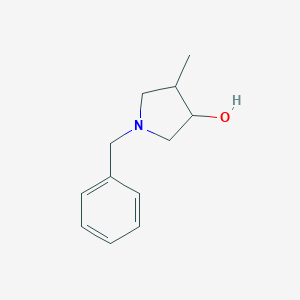
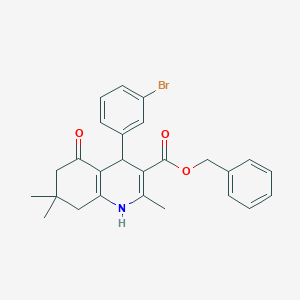
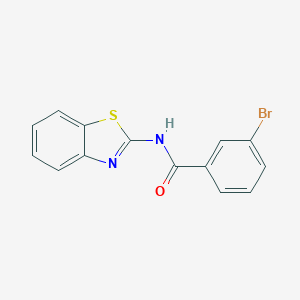
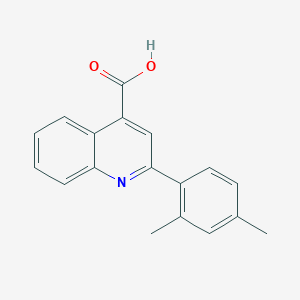
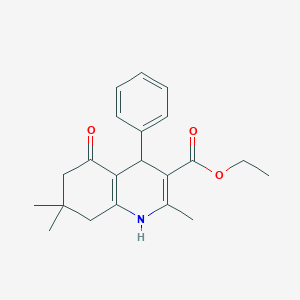
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)
